molecular formula C7H8Br2N2 B13555253 2-(3,5-Dibromopyridin-2-yl)ethanamine

2-(3,5-Dibromopyridin-2-yl)ethanamine

Cat. No.: B13555253
M. Wt: 279.96 g/mol
InChI Key: MVBFPFGAVZATFT-UHFFFAOYSA-N
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Description

2-(3,5-Dibromopyridin-2-yl)ethanamine is a chemical compound with the molecular formula C7H8Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring and an ethanamine group at the 2 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromopyridin-2-yl)ethanamine typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 2-ethylpyridine using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 2-(3,5-dibromopyridin-2-yl)ethane is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromopyridin-2-yl)ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Debrominated pyridine derivatives.

Scientific Research Applications

2-(3,5-Dibromopyridin-2-yl)ethanamine is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromopyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The bromine atoms and the ethanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichloropyridin-2-yl)ethanamine
  • 2-(3,5-Difluoropyridin-2-yl)ethanamine
  • 2-(3,5-Diiodopyridin-2-yl)ethanamine

Uniqueness

2-(3,5-Dibromopyridin-2-yl)ethanamine is unique due to the presence of bromine atoms, which confer distinct reactivity and interaction profiles compared to other halogenated derivatives. The bromine atoms provide specific steric and electronic effects that influence the compound’s behavior in chemical reactions and biological systems .

Properties

Molecular Formula

C7H8Br2N2

Molecular Weight

279.96 g/mol

IUPAC Name

2-(3,5-dibromopyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8Br2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1-2,10H2

InChI Key

MVBFPFGAVZATFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)CCN)Br

Origin of Product

United States

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